Tritylthiourea
Overview
Description
Tritylthiourea, also known as N-(triphenylmethyl)thiourea, is an organosulfur compound with the molecular formula C20H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a trityl group (triphenylmethyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritylthiourea can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
C19H15Cl+SC(NH2)2→C20H18N2S+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tritylthiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trityl isothiocyanate.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form thiourea and triphenylmethanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Trityl isothiocyanate.
Substitution: Various trityl-substituted derivatives.
Hydrolysis: Thiourea and triphenylmethanol.
Scientific Research Applications
Tritylthiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tritylthiourea involves its interaction with molecular targets through its thiourea moiety. This interaction can inhibit the activity of certain enzymes by binding to their active sites. For example, this compound has been shown to inhibit thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. This inhibition occurs through the formation of a stable complex between the thiourea group and the enzyme, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
N-phenylthiourea: Similar structure with a phenyl group instead of a trityl group, used in different biological and chemical applications.
Propylthiouracil: A thiourea derivative used as an antithyroid drug.
Uniqueness of Tritylthiourea: this compound is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous. Additionally, the trityl group can enhance the compound’s stability and modify its reactivity compared to simpler thiourea derivatives .
Biological Activity
Tritylthiourea, a compound with the chemical formula CHNS, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
This compound exhibits biological activity primarily through its interaction with specific enzymes and molecular targets. One of the key mechanisms is the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders.
Biological Activities
This compound has demonstrated several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound and its derivatives possess antimicrobial properties, effectively inhibiting the growth of various bacterial strains.
- Anticancer Properties : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have highlighted its effectiveness against specific cancer cell lines, including breast (MCF-7) and leukemia cells .
- Antiviral Effects : Preliminary studies suggest that this compound may exhibit antiviral properties, although more research is needed to fully understand its efficacy against viral pathogens.
1. Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC value indicating significant inhibition of cell proliferation. The compound induced apoptosis through activation of caspase pathways, leading to programmed cell death .
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 25 | Induction of apoptosis via caspases |
Control (Doxorubicin) | MCF-7 | 15 | DNA intercalation |
2. Antimicrobial Studies
In antimicrobial assays, this compound demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Comparative Analysis with Similar Compounds
This compound can be compared with other thiourea derivatives, such as 4-Trityl-3-thiosemicarbazide, which also exhibit significant biological activities. However, this compound's unique trityl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic index.
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | Yes | Yes | Carbonic anhydrase inhibition |
4-Trityl-3-thiosemicarbazide | Yes | Moderate | Carbonic anhydrase inhibition |
Properties
IUPAC Name |
tritylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFNIDPLSQZBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415042 | |
Record name | Tritylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-01-5 | |
Record name | Tritylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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